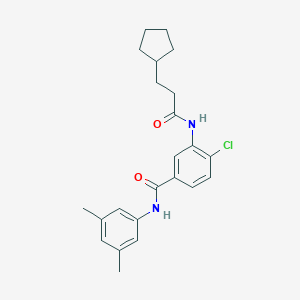![molecular formula C21H23ClN2O2 B309427 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309427.png)
4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide, also known as CP-690,550, is a small molecule inhibitor that selectively targets Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a critical role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide selectively targets JAK3, which is a critical component of the signaling pathways for a number of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can effectively suppress the activation and proliferation of T cells, which play a key role in autoimmune diseases. In addition, this compound can also reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which contribute to the pathogenesis of many autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the immune system. Studies have shown that this compound can effectively suppress the activation and proliferation of T cells, which play a key role in autoimmune diseases. In addition, this compound can also reduce the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ, which contribute to the pathogenesis of many autoimmune diseases. However, this compound can also have some adverse effects on the immune system, including an increased risk of infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide for laboratory experiments is its selectivity for JAK3. This allows researchers to specifically target the JAK3 signaling pathway, which is critical for the activation and proliferation of T cells. In addition, this compound has been extensively studied in preclinical and clinical studies, making it a well-characterized compound for laboratory experiments. However, one of the limitations of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide. One area of interest is the development of more selective JAK3 inhibitors, which can reduce the risk of off-target effects. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. In addition, there is also interest in exploring the potential of this compound for the treatment of other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Finally, there is also interest in exploring the potential of this compound for combination therapy with other immunomodulatory agents.
Synthesemethoden
The synthesis of 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide involves several steps, starting with the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. This intermediate is then reacted with 4-chloroaniline to form 4-chloro-3,5-dimethylbenzamide. The final step involves the reaction of 4-chloro-3,5-dimethylbenzamide with cyclopentyl isocyanate to form this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Studies have shown that this compound can effectively suppress the immune response by inhibiting JAK3 signaling, which plays a critical role in the activation and proliferation of T cells. In addition, this compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C21H23ClN2O2 |
|---|---|
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
4-chloro-3-(cyclopentanecarbonylamino)-N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C21H23ClN2O2/c1-13-9-14(2)11-17(10-13)23-21(26)16-7-8-18(22)19(12-16)24-20(25)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
QKFJTMSEEQSDLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCC3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309346.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)
![Methyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309353.png)
![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B309355.png)
![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)
![N-(2-chlorophenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309357.png)
![N-(2-ethoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309362.png)
![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)